molecular formula C18H11ClN2OS B2369301 4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide CAS No. 866038-98-4

4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide

Cat. No.: B2369301
CAS No.: 866038-98-4
M. Wt: 338.81
InChI Key: RRJLUCSXSVPUFV-UHFFFAOYSA-N
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Description

4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a heterocyclic compound with a complex structure that includes a furo[2,3-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the furo[2,3-d]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups into the molecule .

Scientific Research Applications

4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .

Biological Activity

4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize existing research findings regarding its biological activity, including case studies, data tables, and detailed evaluations of its pharmacological properties.

Basic Information

  • Chemical Name : this compound
  • CAS Number : Not specified in the sources but can be referenced as CB41530148.
  • Molecular Formula : C18H11ClN2OS
  • Molecular Weight : 338.81 g/mol

Structure

The compound features a furo[2,3-d]pyrimidine core with a chlorophenyl and phenyl substituents. The presence of sulfur in the structure may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to furo[2,3-d]pyrimidines. For instance, derivatives of this class have shown promising results against various cancer cell lines:

  • Inhibition of Lung Cancer Cells : A related study evaluated the efficacy of synthesized flavonols against human non-small cell lung cancer (A549 cells). Compounds with similar structures demonstrated IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil, indicating potential for further development as anticancer agents .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis through mitochondrial pathways and caspase activation. This suggests that this compound may similarly engage apoptotic pathways in cancer cells .

Antifungal and Antitubercular Activity

Another aspect of biological activity includes antifungal and antitubercular properties observed in related compounds:

  • Antifungal Efficacy : Research has indicated that certain pyrazole derivatives exhibit significant antifungal activity against pathogenic strains. The structural similarity to this compound suggests potential for similar antifungal effects .
  • Antitubercular Potential : The same classes of compounds have shown promise against Mycobacterium tuberculosis, indicating a broader spectrum of antimicrobial activity .

Study on Anticancer Properties

A notable case study involved synthesizing various flavonoids and assessing their effects on A549 cells. The results indicated that certain halogen-substituted compounds had IC50 values as low as 0.46 µM, significantly outperforming standard treatments . This reinforces the hypothesis that structural modifications can enhance biological activity.

Comparative Analysis Table

Compound NameIC50 (µM)Mechanism of ActionTarget
5-Fluorouracil4.98Apoptosis inductionA549
Compound 6l0.46Mitochondrial pathwayA549
Compound XTBDTBDTBD

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-13-6-8-14(9-7-13)23-18-15-10-16(12-4-2-1-3-5-12)22-17(15)20-11-21-18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJLUCSXSVPUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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